molecular formula C11H13NO2 B13053431 2-(1,2,3,4-Tetrahydroquinolin-3-yl)acetic acid CAS No. 933756-68-4

2-(1,2,3,4-Tetrahydroquinolin-3-yl)acetic acid

Cat. No.: B13053431
CAS No.: 933756-68-4
M. Wt: 191.23 g/mol
InChI Key: CIHMGVKHCUOVAG-UHFFFAOYSA-N
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Description

2-(1,2,3,4-Tetrahydroquinolin-3-yl)acetic acid is a versatile organic compound with a quinoline backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1,2,3,4-Tetrahydroquinolin-3-yl)acetic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of aniline derivatives with acetic acid in the presence of a catalyst to form the quinoline ring, followed by further functionalization to introduce the acetic acid moiety .

Industrial Production Methods

Industrial production of this compound often employs large-scale batch reactors where the reaction conditions such as temperature, pressure, and pH are meticulously controlled to ensure high yield and purity. The use of continuous flow reactors is also explored to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

2-(1,2,3,4-Tetrahydroquinolin-3-yl)acetic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

2-(1,2,3,4-Tetrahydroquinolin-3-yl)acetic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism by which 2-(1,2,3,4-Tetrahydroquinolin-3-yl)acetic acid exerts its effects involves interaction with specific molecular targets and pathways. For instance, in medicinal applications, it may inhibit certain enzymes or receptors, leading to therapeutic effects. The exact molecular targets and pathways can vary depending on the specific application and the derivatives used .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(1,2,3,4-Tetrahydroquinolin-3-yl)acetic acid is unique due to its specific structural configuration, which allows for diverse chemical modifications and applications. Its ability to undergo various chemical reactions and form stable derivatives makes it a valuable compound in both academic research and industrial applications .

Properties

CAS No.

933756-68-4

Molecular Formula

C11H13NO2

Molecular Weight

191.23 g/mol

IUPAC Name

2-(1,2,3,4-tetrahydroquinolin-3-yl)acetic acid

InChI

InChI=1S/C11H13NO2/c13-11(14)6-8-5-9-3-1-2-4-10(9)12-7-8/h1-4,8,12H,5-7H2,(H,13,14)

InChI Key

CIHMGVKHCUOVAG-UHFFFAOYSA-N

Canonical SMILES

C1C(CNC2=CC=CC=C21)CC(=O)O

Origin of Product

United States

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